molecular formula C15H13N3O3 B13695363 3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione

3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione

Cat. No.: B13695363
M. Wt: 283.28 g/mol
InChI Key: DPQADGCZUOACRN-UHFFFAOYSA-N
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Description

3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine-2,6-dione derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione typically involves multiple steps. One common method includes the cyclization of a suitable precursor, such as a substituted benzimidazole, with a piperidine-2,6-dione derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo-derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the activity of proteins involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione apart from similar compounds is its unique structural features, such as the propynyl group, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3-(2-oxo-3-prop-2-ynylbenzimidazol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C15H13N3O3/c1-2-9-17-10-5-3-4-6-11(10)18(15(17)21)12-7-8-13(19)16-14(12)20/h1,3-6,12H,7-9H2,(H,16,19,20)

InChI Key

DPQADGCZUOACRN-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2N(C1=O)C3CCC(=O)NC3=O

Origin of Product

United States

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